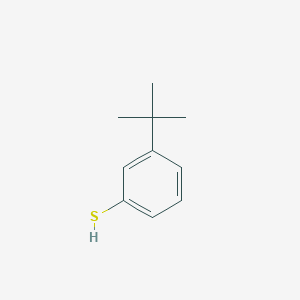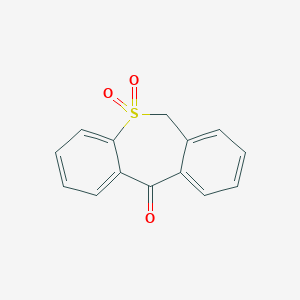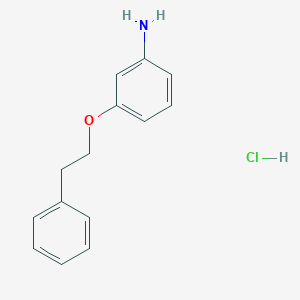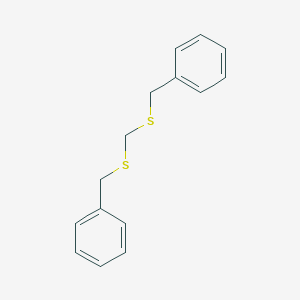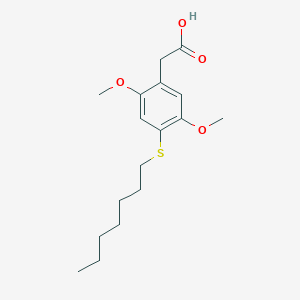
2-(Bromomethyl)naphthalene
Descripción general
Descripción
2-(Bromomethyl)naphthalene (2-BMN) is a chemical compound with the molecular formula C11H9Br . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It can be employed as a starting material in the synthesis of 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), 1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)] .
Synthesis Analysis
2-(Bromomethyl)naphthalene can be synthesized by selective benzylic bromination of 2-methylnaphthalene, with bromine in heptane in the presence of lanthanum acetate hydrate . Another method involves the use of atmospheric pressure photo ionization .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)naphthalene is characterized by a naphthalene ring with a bromomethyl group attached at the 2-position . The IUPAC Standard InChI is InChI=1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 .Chemical Reactions Analysis
2-(Bromomethyl)naphthalene is an alkylating agent used in compound synthesis . It has been found to undergo photochemical reactions, resulting in the formation of a new transient species .Physical And Chemical Properties Analysis
2-(Bromomethyl)naphthalene is a white to cream solid . It has a molecular weight of 221.09 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
2-(Bromomethyl)naphthalene (2-BMN) serves as a precursor in the synthesis of 2-(fluoromethyl)naphthalene, which is a valuable intermediate in the production of various fluorinated organic compounds. These compounds have significant applications in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity .
Organic Azides Formation
Another application of 2-BMN is in the formation of 2-naphthylmethyl azide. Organic azides are crucial in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, which is the joining of two molecules, typically a biomolecule and a probe or drug .
Aldehyde Synthesis
2-BMN is also employed in synthesizing 2-naphthalenecarboxaldehyde. Aldehydes derived from naphthalene are important intermediates in the synthesis of dyes, fragrances, and pharmaceuticals due to their aromatic and reactive properties .
Diselenide and Bis Compounds
The compound is used to synthesize diselenide, bis(2-naphthalenylmethyl), which are important in the field of organoselenium chemistry. These compounds have applications ranging from catalysis to antioxidant properties .
Triazole Derivatives
1H-1,2,3-Triazole derivatives synthesized using 2-BMN have garnered interest due to their diverse pharmacological activities which include antifungal, antibacterial, and antiviral properties .
Phenylenebis Compounds
Lastly, 2-BMN acts as a starting material for synthesizing 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl) 1H-1,2,3-triazole], which has potential applications in material science and pharmaceutical chemistry due to its unique structural framework .
Safety And Hazards
2-(Bromomethyl)naphthalene is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHJZSZTSCSTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239864 | |
| Record name | 2-Bromomethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)naphthalene | |
CAS RN |
939-26-4 | |
| Record name | 2-(Bromomethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromomethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromomethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromomethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-(Bromomethyl)naphthalene?
A1: 2-(Bromomethyl)naphthalene has the molecular formula C11H9Br and a molecular weight of 221.10 g/mol. []
Q2: What are the key spectroscopic features of 2-(Bromomethyl)naphthalene?
A2: The 13C NMR signal assignments of 2-(Bromomethyl)naphthalene have been revised and corrected for accurate spectral interpretation. [] Additionally, its crystal structure, characterized by X-ray crystallography, reveals intermolecular Br⋯Br and C—H⋯π contacts dominating the crystal packing. []
Q3: Is 2-(Bromomethyl)naphthalene soluble in organic solvents?
A3: Yes, 2-(Bromomethyl)naphthalene exhibits solubility in a wide range of organic solvents. []
Q4: Can 2-(Bromomethyl)naphthalene be used in metal-catalyzed reactions?
A4: Yes, it serves as an alkylating agent in platinum-catalyzed asymmetric alkylations of bis(isitylphosphino)ethane. The reaction exhibits stereoselectivity reversal during the formation of two P−C bonds. []
Q5: Are there any organocatalytic applications of 2-(Bromomethyl)naphthalene?
A5: 2-(Bromomethyl)naphthalene promotes the organocatalytic Cloke-Wilson rearrangement of cyclopropanes, leading to the formation of 2,3-dihydrofurans under neutral conditions. This method offers a metal-free alternative for synthesizing dihydrofuran-containing compounds. []
Q6: How does the structure of 2-(Bromomethyl)naphthalene contribute to its reactivity?
A6: The benzylic bromine atom in 2-(Bromomethyl)naphthalene makes it susceptible to nucleophilic substitution reactions, enabling its use as a 2-naphthylmethylating agent. []
Q7: Are there specific SHE regulations regarding the handling of 2-(Bromomethyl)naphthalene?
A7: While not explicitly covered in the provided research, 2-(Bromomethyl)naphthalene should be handled with care as it is an irritating and lachrymatory agent. Proper laboratory safety practices, including wearing appropriate personal protective equipment, should be followed. []
Q8: What are the known toxicological effects of 2-(Bromomethyl)naphthalene?
A8: Research indicates that 2-(Bromomethyl)naphthalene, in combination with 3,5,6-trichloro-2-pyridinol, can cause abnormal heart development in zebrafish embryos at lower concentrations. This effect is linked to the differential expression of heart-forming genes. [] Additionally, exposure to 2-bromomethyl naphthalene has been shown to cause cardiac malformation in zebrafish embryos. []
Q9: How is 2-(Bromomethyl)naphthalene used in analytical chemistry?
A9: It serves as a derivatizing agent in gas chromatography-mass spectrometry for the sensitive determination of fluoride in biological samples. [] Additionally, it is employed as a fluorescent reagent for quantifying carboxyl groups on modified polyethylene terephthalate (PET) surfaces. [, ]
Q10: Can 2-(Bromomethyl)naphthalene modify the surface properties of materials?
A10: Yes, it's used to functionalize polyethylene terephthalate (PET) surfaces. This modification enhances the material's hydrophilicity, as evidenced by water contact angle measurements and fluorescence spectroscopy. []
Q11: Is 2-(Bromomethyl)naphthalene biocompatible or biodegradable?
A11: The provided research does not offer conclusive evidence on the biocompatibility or biodegradability of 2-(Bromomethyl)naphthalene. Further studies are necessary to assess its fate and effects in biological systems.
Q12: What are the key historical milestones in the research of 2-(Bromomethyl)naphthalene?
A13: While a comprehensive historical account is not provided, the research highlights the ongoing refinement of spectroscopic data, such as the revised 13C NMR signal assignments, signifying continuous advancements in understanding this compound. []
Q13: How does the research on 2-(Bromomethyl)naphthalene demonstrate cross-disciplinary applications?
A13: The research showcases the compound's versatility across diverse fields, including organic synthesis, analytical chemistry, and material science. This interdisciplinary approach highlights its potential for future applications in various scientific domains.
Q14: What is the significance of lanthanum acetate hydrate in the benzylic bromination of 2-methylnaphthalene?
A15: Lanthanum acetate hydrate acts as a catalyst, promoting the selective bromination of the methyl group in 2-methylnaphthalene to yield 2-(bromomethyl)naphthalene. This selective bromination is crucial for achieving a high yield of the desired product. []
Q15: How does 2-(bromomethyl)naphthalene function as a protecting group?
A16: It acts as a protecting group for heteroatomic functional groups like alcohols, thiols, and amides. The 2-naphthylmethyl group can be introduced and removed under specific reaction conditions, thereby temporarily masking the reactivity of these functional groups during multi-step synthesis. []
Q16: Can you explain the use of 2-(bromomethyl)naphthalene in preparing dithiolene ligands?
A17: It reacts with dithiolene thiophosphoryl thiolate compounds, leading to the formation of stable protected forms of dithiolene ligands. These protected ligands can be subsequently deprotected to generate the desired dithiolene species for complexation with metal ions. []
Q17: How is 2-(bromomethyl)naphthalene utilized in the synthesis of fluorous aza-crown ethers?
A18: It serves as a key building block in synthesizing a novel fluorous aza-crown ether derivative with two bisfluorous chain type propionyl groups. This fluorous aza-crown ether exhibits unique partition ratios in fluorous biphasic systems and demonstrates potential for recyclable catalysis in SN2-type acetoxylation reactions. []
Q18: Describe the unexpected adduct formation observed with 2-(bromomethyl)naphthalene.
A19: During the synthesis of benzonaphthopyrans, an unexpected adduct was formed between 2-(bromomethyl)naphthalene and triphenylphosphine oxide. The crystal structure of this adduct was determined, providing insights into its formation and structural characteristics. [, ]
Q19: How does 2-(bromomethyl)naphthalene contribute to the synthesis of hexahelicene derivatives?
A20: It serves as a starting material in a multi-step synthesis of 3-hexahelicenol. This synthetic route involves a crucial [2+2+2] cycloisomerization reaction and allows for further functional group transformations to obtain various substituted hexahelicenes. []
Q20: What is the role of metallic nickel in reactions involving 2-(bromomethyl)naphthalene?
A21: Metallic nickel acts as a reductive homocoupling reagent for 2-(bromomethyl)naphthalene and other benzylic halides. This reaction leads to the formation of ethane derivatives, demonstrating the utility of metallic nickel in promoting carbon-carbon bond formation. []
Q21: How is 2-(bromomethyl)naphthalene employed in the preparation of benzylstannanes?
A22: It reacts with organotin derivatives in the presence of zinc to yield benzyltrialkylstannanes and benzyltriphenylstannanes. This zinc-mediated coupling reaction provides an efficient route for synthesizing a range of substituted benzylstannanes. []
Q22: Explain the significance of 2-(bromomethyl)naphthalene in the study of enantiospecific alkylations.
A23: Researchers used 2-(bromomethyl)naphthalene and other alkyl bromides to study stereospecific 4-alkylation in a chiral oxazolidinone system derived from alanine. These studies provide valuable insights into controlling stereochemistry during alkylation reactions. []
Q23: Describe the application of 2-(bromomethyl)naphthalene in nerve agent detection.
A24: A hydrogen bond acidic small molecule, synthesized using 2-(bromomethyl)naphthalene, acts as a sensitive material for detecting nerve agents. When integrated into a SAW sensor, this material exhibits high sensitivity and selectivity for nerve agent simulants like DMMP. []
Q24: How is 2-(bromomethyl)naphthalene involved in studying photochemical reactions?
A25: Research suggests the existence of a photo-rearranged isomer of 2-(bromomethyl)naphthalene in solution. Studies using laser-excitation transient-absorption techniques provide evidence for this isomer, enhancing our understanding of its photochemical behavior. [, ]
Q25: What is the role of 2-(bromomethyl)naphthalene in studying the hydrolysis of polyethylene terephthalate (PET)?
A26: 2-(bromomethyl)naphthalene is used as a derivatizing agent to quantify the carboxyl groups generated on the PET surface during enzymatic hydrolysis. This derivatization allows for a quantitative assessment of the enzymatic activity and the extent of PET degradation. [, ]
Q26: How is 2-(bromomethyl)naphthalene used in synthesizing a new protecting group for hydroxyl groups?
A27: It serves as a key precursor in the synthesis of 2‐[dimethyl(2‐naphthylmethyl)silyl]ethoxy carbonate (NSEC), a novel protecting group for hydroxyl groups in carbohydrate chemistry. NSEC offers advantages like ease of introduction, mild removal conditions, and compatibility with various other protecting groups. []
Q27: What is the significance of studying the room temperature phosphorescence of 2-(bromomethyl)naphthalene?
A28: Research demonstrates the induction of room temperature phosphorescence (RTP) in 2-(bromomethyl)naphthalene by β-cyclodextrin in the presence of dibromopropane. This finding highlights the potential of supramolecular systems in influencing the luminescence properties of molecules. []
Q28: Can you explain the use of 2-(bromomethyl)naphthalene in analyzing nerve agent metabolites?
A29: 2-(bromomethyl)naphthalene is employed as a derivatizing reagent in the analysis of nerve agent metabolites in human urine. This derivatization, coupled with femtosecond laser ionization mass spectrometry, enables the sensitive and specific detection of these metabolites. []
Q29: How is 2-(bromomethyl)naphthalene involved in the formation of a π-trimethylenemethane complex?
A30: Reaction of 1-bromo-2-(bromomethyl)naphthalene with Fe2(CO)9 yields a π-trimethylenemethane complex. This reaction highlights the ability of 2-(bromomethyl)naphthalene derivatives to form organometallic complexes with transition metals. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


